molecular formula C14H17N3O4 B2912258 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide CAS No. 688773-81-1

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide

Cat. No.: B2912258
CAS No.: 688773-81-1
M. Wt: 291.307
InChI Key: VDWCRYUJKGPEKX-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide typically involves the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Propanamide Group: This step involves the reaction of the quinazoline core with 3-bromopropanoic acid or its derivatives under basic conditions.

    Methoxyethyl Substitution: The final step involves the substitution of the amide nitrogen with a 2-methoxyethyl group using appropriate alkylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the dioxo groups to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or sulfonates are common reagents for nucleophilic substitution reactions.

Major Products

    Oxidation: Products may include 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-carboxyethyl)propanamide.

    Reduction: Products may include 3-(2,4-dihydroxy-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide.

    Substitution: Products may include various N-substituted derivatives depending on the alkylating agent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-hydroxyethyl)propanamide
  • 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-ethoxyethyl)propanamide
  • 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methylpropyl)propanamide

Uniqueness

Compared to similar compounds, 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(2-methoxyethyl)propanamide may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and biological activity, potentially making it more effective in certain applications.

Properties

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-21-9-7-15-12(18)6-8-17-13(19)10-4-2-3-5-11(10)16-14(17)20/h2-5H,6-9H2,1H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWCRYUJKGPEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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